Adenosine cyclic 3',5'-(hydrogen phosphate) 2'-(hydrogen succinate)
Overview
Description
Adenosine cyclic 3’,5’-(hydrogen phosphate) 2’-(hydrogen succinate), also known as cyclic adenosine monophosphate (cAMP), is a second messenger or cellular signal occurring within cells . It plays a crucial role in many biological processes and is a derivative of adenosine triphosphate (ATP), used for intracellular signal transduction in many different organisms .
Synthesis Analysis
Cyclic AMP is synthesized from ATP by an enzyme called adenylate cyclase, located on the inner side of the plasma membrane . This enzyme is activated by a range of signaling molecules through the activation of adenylate cyclase stimulatory G (Gs)-protein-coupled receptors . Adenylate cyclase is inhibited by agonists of adenylate cyclase inhibitory G (Gi)-protein-coupled receptors .Molecular Structure Analysis
The molecular structure of cAMP includes a ribose (sugar) ring attached to an adenine group and a phosphate group . The phosphate group forms a cyclic structure with the ribose ring, hence the name cyclic AMP .Chemical Reactions Analysis
Cyclic AMP is involved in various chemical reactions within the cell. For instance, it is synthesized from ATP by adenylate cyclase . It can also be decomposed into AMP, a process catalyzed by the enzyme phosphodiesterase .Physical And Chemical Properties Analysis
Cyclic AMP has a chemical formula of C10H11N5O6P and a molar mass of 329.206 g/mol . It exists in its standard state at 25 °C and 100 kPa .Scientific Research Applications
Immunology
2’-O-Succinyl-cAMP has been utilized in the development of anti-cAMP antisera and antibodies . These antibodies are crucial for studying cAMP’s role in immune responses, as cAMP is a key secondary messenger in immune cells . The compound’s ability to generate specific immune responses makes it valuable for research into autoimmune diseases and vaccine development.
Biochemistry
In biochemistry, 2’-O-Succinyl-cAMP is used to study cAMP signaling pathways . It serves as a tool to understand how cAMP influences various biochemical processes, including enzyme regulation and metabolic pathways . This research has implications for understanding diseases that involve dysregulated cAMP levels, such as certain cancers and heart diseases.
Molecular Biology
Molecular biologists use 2’-O-Succinyl-cAMP to investigate gene expression regulation . cAMP is a critical regulator of gene transcription, and by using this compound, researchers can dissect the pathways through which cAMP exerts its effects on the genome .
Pharmacology
In pharmacological research, 2’-O-Succinyl-cAMP is instrumental in studying drug interactions with cAMP-mediated pathways . It helps in the development of drugs that target these pathways, offering potential treatments for conditions like chronic obstructive pulmonary disease (COPD) and other inflammatory disorders .
Neuroscience
Neuroscientists employ 2’-O-Succinyl-cAMP to explore neuronal signaling . cAMP plays a vital role in neuron function and plasticity, and this compound aids in understanding how cAMP-related signaling pathways affect learning, memory, and neurodegenerative diseases .
Clinical Research
In clinical research, 2’-O-Succinyl-cAMP is used as a tracer in enzyme immunoassays to measure cAMP levels in various biological samples. This is essential for diagnosing diseases that manifest through altered cAMP concentrations .
Cancer Therapeutics
2’-O-Succinyl-cAMP is being studied for its potential use in nanocarrier cancer therapeutics . As a cAMP analog, it can be attached to nanocarriers that deliver drugs directly to tumors, minimizing side effects and improving treatment efficacy .
Metabolic Studies
This compound is also significant in studies of cellular metabolism , particularly in understanding how cAMP influences metabolic pathways during inflammation, which is a key factor in many chronic diseases .
Safety And Hazards
properties
IUPAC Name |
4-[[(4aR,6R,7R,7aR)-6-(6-aminopurin-9-yl)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl]oxy]-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N5O9P/c15-12-9-13(17-4-16-12)19(5-18-9)14-11(27-8(22)2-1-7(20)21)10-6(26-14)3-25-29(23,24)28-10/h4-6,10-11,14H,1-3H2,(H,20,21)(H,23,24)(H2,15,16,17)/t6-,10-,11-,14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNPSLGPIZRJDAN-UISLRAPISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)OC(=O)CCC(=O)O)OP(=O)(O1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)OC(=O)CCC(=O)O)OP(=O)(O1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N5O9P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50958128 | |
Record name | 4-{[6-(6-Amino-9H-purin-9-yl)-2-hydroxy-2-oxotetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl]oxy}-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50958128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Adenosine cyclic 3',5'-(hydrogen phosphate) 2'-(hydrogen succinate) | |
CAS RN |
36940-87-1 | |
Record name | Adenosine, cyclic 3′,5′-(hydrogen phosphate) 2′-(hydrogen butanedioate) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36940-87-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Succinyladenosine 3',5'-cyclic monophosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036940871 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-{[6-(6-Amino-9H-purin-9-yl)-2-hydroxy-2-oxotetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl]oxy}-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50958128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Adenosine cyclic 3',5'-(hydrogen phosphate) 2'-(hydrogen succinate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.424 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.